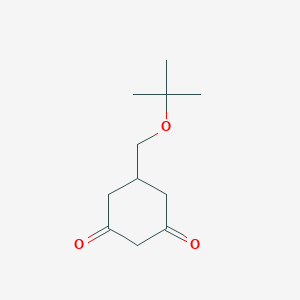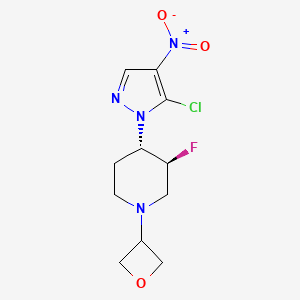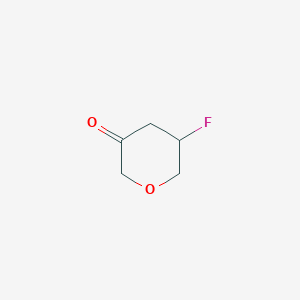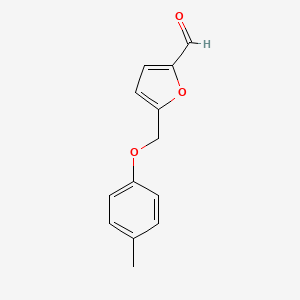![molecular formula C7H4ClIN2S B13028776 4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B13028776.png)
4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H4ClIN2S. This compound is characterized by the presence of chlorine and iodine atoms attached to a thieno[3,2-d]pyrimidine core, which is further substituted with a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications .
Métodos De Preparación
The synthesis of 4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of a thieno[3,2-d]pyrimidine derivative with appropriate halogenating agents under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the halogenation process .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. These methods often employ large-scale reactors and continuous flow systems to ensure consistent production quality and efficiency .
Análisis De Reacciones Químicas
4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine and iodine atoms can be substituted by nucleophiles such as amines or thiols under mild conditions, leading to the formation of new derivatives.
Suzuki Coupling Reactions: This compound can participate in Suzuki coupling reactions with boronic acids in the presence of palladium catalysts, forming carbon-carbon bonds and expanding its utility in organic synthesis.
Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine is primarily related to its ability to interact with specific molecular targets. In medicinal chemistry, it is often designed to inhibit the activity of certain enzymes or receptors by binding to their active sites. For example, kinase inhibitors derived from this compound can block the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-methylthieno[3,2-d]pyrimidine: Lacks the iodine atom, making it less versatile in certain synthetic applications.
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo[2,3-d]pyrimidine core instead of a thieno[3,2-d]pyrimidine core, which may result in different biological activities and reactivity.
4-Chloro-7-methylthieno[3,2-d]pyrimidine:
The uniqueness of this compound lies in its dual halogen substitution, which enhances its reactivity and broadens its scope of applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H4ClIN2S |
|---|---|
Peso molecular |
310.54 g/mol |
Nombre IUPAC |
4-chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4ClIN2S/c1-3-10-5-4(9)2-12-6(5)7(8)11-3/h2H,1H3 |
Clave InChI |
RFONBBNQPTVUQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=N1)Cl)SC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


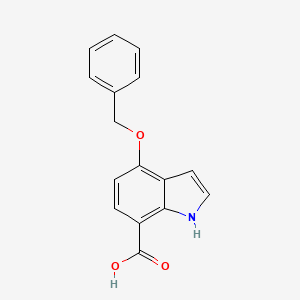
![Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13028709.png)

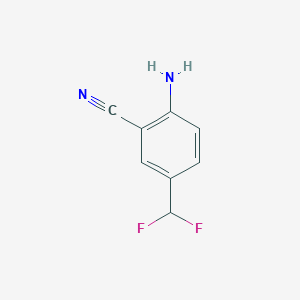
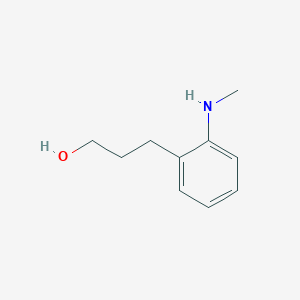
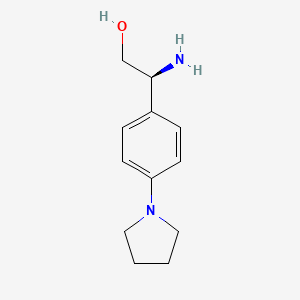
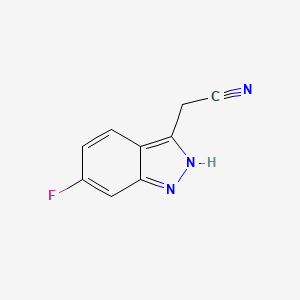

![Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13028759.png)
